Phosphonic acid, ethylthiomethyl-, dibutyl ester
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Overview
Description
Phosphonic acid, ethylthiomethyl-, dibutyl ester is an organophosphorus compound with the molecular formula C10H23O3PS It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by ethylthiomethyl and dibutyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethylthiomethyl-, dibutyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction typically requires heating and can be catalyzed by various agents .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphine oxide with an alkyl halide in the presence of a catalyst . This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, ethylthiomethyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Scientific Research Applications
Phosphonic acid, ethylthiomethyl-, dibutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, ethylthiomethyl-, dibutyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, butyl-, dibutyl ester
- Phosphonic acid, methyl-, dibutyl ester
- Phosphonic acid, ethyl-, dibutyl ester
Uniqueness
Phosphonic acid, ethylthiomethyl-, dibutyl ester is unique due to the presence of the ethylthiomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable .
Properties
CAS No. |
74038-42-9 |
---|---|
Molecular Formula |
C11H25O3PS |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-[butoxy(ethylsulfanylmethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3PS/c1-4-7-9-13-15(12,11-16-6-3)14-10-8-5-2/h4-11H2,1-3H3 |
InChI Key |
VTHBDGDHZUFKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CSCC)OCCCC |
Origin of Product |
United States |
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